Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile
Description
Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with full saturation (octahydro) and a nitrile (-CN) substituent at the 6-position. Its synthesis typically involves cyclization reactions or functionalization of preformed heterocyclic scaffolds .
Properties
CAS No. |
113641-62-6 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-7-8-3-1-4-9-11-5-2-6-12(8)9/h8-9,11H,1-6H2 |
InChI Key |
LWYYALQBLFWWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2CCCNC2C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine and further cyclization steps lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other fused pyrimidine derivatives. Below, we compare it to three related compounds from recent literature (Table 1), followed by a detailed analysis of their differences in synthesis, spectral properties, and reactivity.
Table 1: Key Properties of Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₄N₄ | 190.25 | Not reported | Not reported | Nitrile, saturated bicyclic |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile | C₂₀H₁₀N₄O₃S | 386.38 | 243–246 | 68 | Nitrile, thiazole, ketone |
| (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile | C₂₂H₁₇N₃O₃S | 403.45 | 213–215 | 68 | Nitrile, aromatic cyano |
| 6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile | C₁₇H₁₀N₄O₃ | 318.29 | 268–269 | 57 | Nitrile, quinazoline, furan |
Structural and Functional Differences
- Core Saturation : this compound is fully saturated, enhancing its conformational rigidity compared to unsaturated analogues like the thiazolo[3,2-a]pyrimidine derivatives (11a, 11b) and quinazoline hybrid (12) .
- Substituent Effects: The nitrile group in the target compound is positioned on a saturated bicyclic system, whereas analogues 11a and 11b feature additional ketone and aromatic substituents (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) that influence π-conjugation and dipole interactions .
- Heteroatom Variations: Compound 12 incorporates a quinazoline ring fused to pyrimidine, differing from the pyrido[1,2-a]pyrimidine core.
Spectroscopic and Physical Properties
- IR Spectroscopy :
- NMR Analysis :
- Melting Points :
- Higher melting points in analogues 11a (243–246°C) and 12 (268–269°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding in 12 due to NH) compared to the target compound .
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